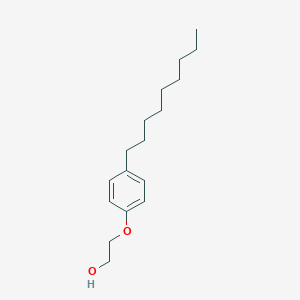
N-Acetyl O-Benzyl Lamivudine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl O-Benzyl Lamivudine (NABL) is a nucleoside analogue that has been used in the laboratory for a variety of applications. It is a synthetic compound that was first developed in the early 2000s, and has since been used in a variety of research contexts. NABL has been used to study gene expression, DNA replication, and protein-protein interactions, among other things. NABL is a highly versatile compound that can be used in a variety of laboratory settings, and has been instrumental in advancing our knowledge of cellular biology and biochemistry.
Scientific Research Applications
Anti-Hepatitis B Virus Activity
Research indicates that derivatives of Matijing-Su (MTS, N-(N-benzoyl-l-phenylalanyl)-O-acetyl-L-phenylalanol), a compound related to N-Acetyl O-Benzyl Lamivudine, have shown promising anti-Hepatitis B virus (HBV) activity. For instance, certain compounds exhibited better inhibition on the replication of HBV DNA compared to lamivudine, a known anti-HBV agent (Qiu et al., 2011). Similarly, another study confirmed the significant anti-HBV activities of Matijing-Su derivatives (Xu et al., 2009).
Analytical Method Development
In the realm of analytical chemistry, efforts have been made to develop methods for the estimation of lamivudine in biological samples. A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for lamivudine in rabbit plasma, demonstrating its applicability for pharmacokinetic studies (Singh et al., 2011). Additionally, a spectrophotometric method for assaying lamivudine has been developed, which is applicable in the analysis of commercially available lamivudine tablets (Madu et al., 2011).
Electrochemical Evaluation
Electrochemical methods have been proposed to determine lamivudine levels in serum and pharmaceutical formulations, highlighting the importance of such techniques in drug monitoring and quality control (Doğan et al., 2005).
Pharmaceutical Formulation
Research has also been conducted on the development of controlled release tablets using acetylated sago starch as a carrier for lamivudine. This work indicates the potential for improving drug delivery systems for lamivudine (Singh & Nath, 2013).
Clinical Studies
Several clinical studies have explored the efficacy and safety of lamivudine in various settings. For example, a one-year trial revealed substantial histologic improvement in many patients with chronic hepatitis B treated with lamivudine (Lai et al., 1998). Additionally, the emergence of lamivudine resistance in immunocompetent chronic hepatitis B patients has been documented, raising important considerations for treatment strategies (Honkoop et al., 1997).
Synthesis and Manufacturing
Innovations in the synthesis of lamivudine have also been a focus, with studies reporting continuous flow synthesis methods, potentially improving the manufacturing process (Mandala et al., 2017).
Hepatitis B Management
The National Institutes of Health provided insights into the management of hepatitis B, highlighting the role of lamivudine among other treatments (Sorrell et al., 2009).
Mechanism of Action
Target of Action
N-Acetyl O-Benzyl Lamivudine is a derivative of Lamivudine, which is a reverse transcriptase inhibitor . The primary targets of this compound are HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of HIV and HBV viruses respectively .
Mode of Action
Lamivudine, and by extension this compound, is a synthetic nucleoside analogue . It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the viral DNA replication pathway. By inhibiting the reverse transcriptase and polymerase enzymes, the compound prevents the replication of the viral genome, thereby halting the proliferation of the virus .
Pharmacokinetics
Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults and 68% in children . Lamivudine is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .
Result of Action
The result of this compound’s action is the inhibition of viral replication. By terminating the DNA chain during replication, the compound prevents the proliferation of HIV and HBV viruses . This leads to a decrease in viral load and helps in controlling the infection.
Biochemical Analysis
Biochemical Properties
N-Acetyl O-Benzyl Lamivudine is a synthetic nucleoside analogue . It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as an inhibitor of viral replication. It is used in the treatment of HIV and hepatitis B infections . The compound exerts its effects by inhibiting the viral enzyme reverse transcriptase, which is responsible for catalyzing the formation of complimentary viral DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to lamivudine triphosphate (L-TP) within the cell . This active metabolite is then incorporated into viral DNA, leading to DNA chain termination . This process inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and HBV .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a burst release at the beginning and sustained release until 24 hours in physiological conditions .
Metabolic Pathways
This compound is metabolized intracellularly to its active form, lamivudine triphosphate (L-TP), through a process involving intracellular kinases . This process is part of the cytidine pathway .
Transport and Distribution
It is known that nucleoside analogs like this compound are transported into and out of cells through complex processes that can vary significantly .
Subcellular Localization
Nucleoside analogs like this compound are known to interact with various subcellular structures, including enzymes and nucleic acids, as part of their mechanism of action .
properties
IUPAC Name |
[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGJSLVQHXINJ-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

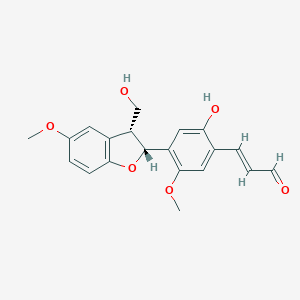
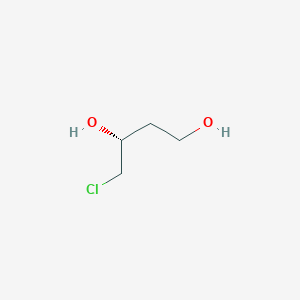



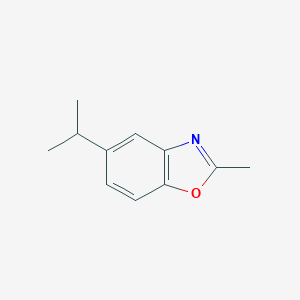
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
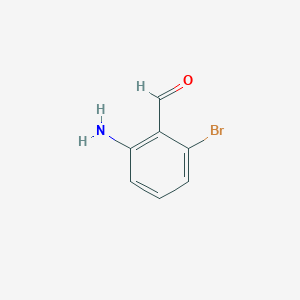
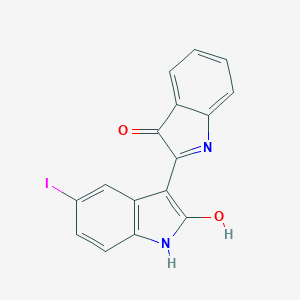

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
